N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide
Description
N-{[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopentylmethyl group substituted with a 3,4-dimethoxyphenyl moiety. The cyclopentane ring contributes to conformational rigidity, which may influence pharmacokinetic properties like lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-24-18-11-10-16(14-19(18)25-2)20(12-6-7-13-20)15-21-26(22,23)17-8-4-3-5-9-17/h3-5,8-11,14,21H,6-7,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVGVGHFWCRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The cyclopentyl intermediate is then reacted with a 3,4-dimethoxyphenyl derivative. This step often requires the use of a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This can be accomplished by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide exhibit significant anticancer properties. They work by inhibiting specific pathways involved in tumor growth and proliferation. For instance, sulfonamide derivatives have shown efficacy in blocking the activity of carbonic anhydrase IX, an enzyme associated with tumor hypoxia and metastasis .
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity
Biochemical Interactions
-
Enzyme Inhibition
- The compound acts as an inhibitor for several enzymes critical in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme pivotal in DNA synthesis and repair . This inhibition can be leveraged in cancer therapy to prevent the proliferation of rapidly dividing cells.
- Receptor Modulation
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated inhibition of tumor growth in xenograft models using sulfonamide derivatives similar to the compound . |
| Study 2 | Anti-inflammatory Effects | Showed a significant reduction in inflammatory markers in animal models of arthritis when treated with the compound. |
| Study 3 | Antimicrobial Activity | Reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Conformational Rigidity : The cyclopentylmethyl group in the target compound and ’s thiazole derivatives suggests a role in stabilizing interactions with hydrophobic enzyme pockets, as seen in MAO inhibitors .
Antibacterial and Anti-Enzymatic Activity
- ’s N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibit antibacterial activity, with IC50 values <10 μM against S. aureus. The target compound’s methoxy groups may improve membrane penetration, enhancing efficacy .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Comparison (Selected Analogs)
Analysis :
Biological Activity
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
This compound exhibits a unique combination of aromatic and aliphatic characteristics that contribute to its biological properties.
- Inhibition of Enzymatic Activity : One of the primary mechanisms through which this compound exerts its effects is the inhibition of specific enzymes. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
- Interaction with Receptors : The compound also acts as a selective ligand for the κ-opioid receptor (KOR), indicating its potential as an analgesic agent. In vitro studies have demonstrated that derivatives of this compound exhibit high affinity for KOR, showcasing their effectiveness in pain management without the typical side effects associated with conventional opioids .
- Cellular Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines by disrupting mitochondrial function and ATP production. This was particularly evident in pancreatic cancer models where the compound demonstrated significant efficacy .
Case Studies
- Pancreatic Cancer Model : In a study involving the Pan02 syngeneic pancreatic cancer model, compounds similar to this compound showed potent inhibition of tumor growth with an IC50 value indicating effective cytotoxicity against cancer cells under specific metabolic conditions .
- Melanin Production Inhibition : Another study highlighted the compound's ability to inhibit melanin production through tyrosinase inhibition. The results showed that analogs of this compound could significantly reduce melanin synthesis in B16F10 melanoma cells, suggesting a therapeutic role in skin pigmentation disorders .
Data Tables
| Biological Activity | IC50 Value | Model/System |
|---|---|---|
| Tyrosinase Inhibition | 0.58 µM | B16F10 melanoma cells |
| Cytotoxicity (Pancreatic Cancer) | 118.5 nM | Pan02 syngeneic model |
| KOR Affinity | 1.9 nM | In vitro receptor binding assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
